3,5-Bis(1-pyrenyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

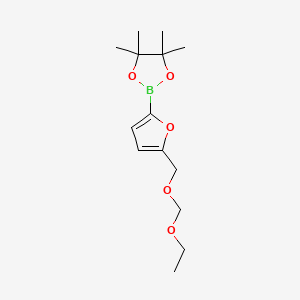

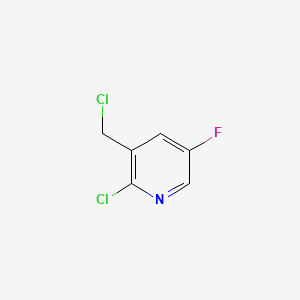

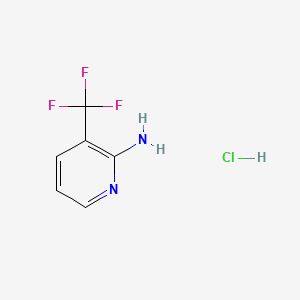

3,5-Bis(1-pyrenyl)pyridine, also known as 3,5-Di(1-pyrenyl)pyridine, is a chemical compound with the molecular formula C37H21N . It is used in research and development .

Physical And Chemical Properties Analysis

3,5-Bis(1-pyrenyl)pyridine has a molecular formula of C37H21N and an average mass of 479.569 Da . It has a density of 1.3±0.1 g/cm3, and its molar refractivity is 166.0±0.3 cm3 . It also exhibits aggregation-induced emission (AIE) characteristics .Applications De Recherche Scientifique

Ratiometric Fluorescent Chemosensors

- Application : Bis-pyrene derivative 1, which contains two pyrene and pyridine groups, is synthesized as a ratiometric fluorescent chemosensor for Ag(+) in aqueous solutions. It shows a selective ratiometric change with Ag(+), linked to the excimer-monomer emissions of pyrenes. This property is useful for detecting silver ions at physiological pH (Wang et al., 2011).

Hyperbranched Polyelectrolytes

- Application : Synthesis from 3,5-lutidine leads to new hyperbranched polyelectrolytes. The study includes reaction progress monitoring by NMR and kinetic analysis, showing higher reactivity of certain derivatives. This finding is significant for the development of novel polymers with specific properties (Monmoton et al., 2008).

Photophysical Properties in Boron-Dipyrromethenes

- Application : Research on boron-dipyrromethenes (BODIPYs) substituted with 3,5-bis(oxopyridinyl) and 3,5-bis(pyridinyloxy) groups reveals differences in spectral, electrochemical, and photophysical properties. This work contributes to understanding the impact of pyridine derivatives on the properties of BODIPY dyes, useful in various optical applications (Khan et al., 2010).

Hole-Transporting Materials for OLEDs

- Application : Pyrene–pyridine-integrated compounds have been developed as hole-transporting materials (HTMs) for organic light-emitting diode (OLED) applications. They demonstrate stable performance with low-efficiency roll-off, indicating potential for improved OLED device performance (Kumar et al., 2021).

Molecular Structure and HOMO-LUMO Studies

- Application : Theoretical and experimental analyses of certain pyridylselenium compounds demonstrate the effect of structural variations on molecular properties. This insight is vital for the development of organoselenium compounds with specific electronic characteristics (Sharma et al., 2017).

Ligands for Metal Complexes

- Application : Synthesis of novel polyaromatic ligands containing pyrene and related metal complexes illustrates the potential for creating complex metallo-organic structures with specific properties, useful in catalysis and material science (Ionkin et al., 2006).

Cocrystals and Salts Formation

- Application : Study on cocrystals and salts of pyridine derivatives demonstrates the formation of structures sustained by specific intermolecular interactions, contributing to the field of crystal engineering and material design (Dey et al., 2015).

Gold and Palladium Derivatives

- Application : The creation of mono- and polymetallic derivatives using pyrazolylpyridine groups shows varied bonding interactions, essential for the development of novel coordination compounds with potential applications in catalysis and materials science (Claramunt et al., 2003).

Propriétés

IUPAC Name |

3,5-di(pyren-1-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H21N/c1-3-22-7-9-26-11-15-30(32-17-13-24(5-1)34(22)36(26)32)28-19-29(21-38-20-28)31-16-12-27-10-8-23-4-2-6-25-14-18-33(31)37(27)35(23)25/h1-21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTQHSDEZACXAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CN=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Di(pyren-1-yl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B594765.png)

![3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594766.png)

![Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B594776.png)